[3-(Difluoromethyl)pyridin-2-yl]methanamine [3-(Difluoromethyl)pyridin-2-yl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15790433
InChI: InChI=1S/C7H8F2N2/c8-7(9)5-2-1-3-11-6(5)4-10/h1-3,7H,4,10H2
SMILES:
Molecular Formula: C7H8F2N2
Molecular Weight: 158.15 g/mol

[3-(Difluoromethyl)pyridin-2-yl]methanamine

CAS No.:

Cat. No.: VC15790433

Molecular Formula: C7H8F2N2

Molecular Weight: 158.15 g/mol

* For research use only. Not for human or veterinary use.

[3-(Difluoromethyl)pyridin-2-yl]methanamine -

Specification

Molecular Formula C7H8F2N2
Molecular Weight 158.15 g/mol
IUPAC Name [3-(difluoromethyl)pyridin-2-yl]methanamine
Standard InChI InChI=1S/C7H8F2N2/c8-7(9)5-2-1-3-11-6(5)4-10/h1-3,7H,4,10H2
Standard InChI Key IMXKPULFCJOESX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(N=C1)CN)C(F)F

Introduction

Chemical Identity and Structural Features

Nomenclature and Identification

The IUPAC name for this compound, [3-(difluoromethyl)pyridin-2-yl]methanamine, reflects its substitution pattern on the pyridine ring. Alternative identifiers include the CAS registry number 1315613-18-3 and the PubChem CID 84650732 . The SMILES notation C1=CC(=C(N=C1)CN)C(F)F\text{C1=CC(=C(N=C1)CN)C(F)F} and InChIKey IMXKPULFCJOESX-UHFFFAOYSA-N provide unambiguous representations of its structure, enabling precise database searches and computational modeling .

Molecular Geometry and Electronic Properties

The pyridine ring adopts a planar configuration, with the difluoromethyl group at the 3-position introducing steric bulk and electron-withdrawing effects. The aminomethyl group at the 2-position contributes basicity (pKa9.5\text{p}K_a \approx 9.5) and hydrogen-bonding capacity, as evidenced by a topological polar surface area of 38.9 Ų . Density functional theory (DFT) calculations predict that the difluoromethyl group stabilizes the ring through inductive effects, reducing electron density at the nitrogen atom and influencing reactivity in substitution reactions.

Table 1: Key Computed Physicochemical Properties

PropertyValueMethod (Source)
Molecular Weight158.15 g/molPubChem 2.1
XLogP3-AA0.4XLogP3 3.0
Hydrogen Bond Donors1Cactvs 3.4.6.11
Hydrogen Bond Acceptors4Cactvs 3.4.6.11
Topological Polar SA38.9 ŲCactvs 3.4.6.11
Rotatable Bonds2Cactvs 3.4.6.11

Synthesis and Manufacturing

Synthetic Routes

While no explicit protocols for [3-(difluoromethyl)pyridin-2-yl]methanamine are published, analogous compounds suggest two viable pathways:

  • Difluoromethylation of Pyridine Precursors: Starting with 3-bromo-2-aminomethylpyridine, a nucleophilic difluoromethylation using CF2HSiMe3\text{CF}_2\text{HSiMe}_3 under palladium catalysis could introduce the difluoromethyl group.

  • Reductive Amination: Condensation of 3-(difluoromethyl)pyridine-2-carbaldehyde with ammonia or ammonium acetate, followed by reduction using NaBH4\text{NaBH}_4 or H2/Pd-C\text{H}_2/\text{Pd-C}, may yield the target amine .

Optimization Challenges

Key challenges include minimizing side reactions such as over-fluorination or ring-opening. Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) are critical for achieving yields >70%. Industrial-scale production would require addressing these factors alongside cost-effective purification methods, such as chromatography or crystallization.

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

  • NMR: 1H^1\text{H}-NMR predictions indicate a singlet for the CF2H\text{CF}_2\text{H} group at δ 5.8–6.2 ppm and a triplet for the aminomethyl protons at δ 3.1–3.3 ppm .

  • IR: Stretching vibrations at 3350 cm1^{-1} (N-H), 1120 cm1^{-1} (C-F), and 1600 cm1^{-1} (C=N) are characteristic .

  • MS: The molecular ion peak at m/zm/z 158.07 ([M+H]+\text{[M+H]}^+) aligns with the exact mass of 158.065554 Da .

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: ~50 mg/mL) but limited solubility in water (<1 mg/mL). Stability studies under ambient conditions suggest decomposition <5% over 12 months when stored at -20°C in inert atmospheres .

Hypothesized Biological and Industrial Applications

Medicinal Chemistry

The difluoromethyl group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs. Structural similarity to inhibitors of phenylethanolamine NN-methyltransferase (PNMT) and α2_2-adrenoceptors implies potential applications in cardiovascular or neurological disorders . For example, replacing the THIQ scaffold in PNMT inhibitors with this pyridine derivative may improve selectivity .

TargetHypothesized ActivityRationale
PNMTInhibition (IC50μM\text{IC}_{50} \sim \mu\text{M})Structural mimicry of THIQs
α2_2-AdrenoceptorAntagonismAmine interaction with Asp113
Kinases (e.g., JAK2)Allosteric modulationFluorine-mediated hydrophobic interactions

Material Science

Fluorinated pyridines serve as ligands in catalysis or monomers in fluoropolymer synthesis. The amine group enables covalent attachment to surfaces, suggesting uses in sensors or chromatography stationary phases.

Future Research Directions

Priority Investigations

  • Synthetic Optimization: Develop scalable routes with >90% yield and minimal purification steps.

  • Biological Screening: Test against PNMT, α2_2-adrenoceptors, and kinase panels to validate hypothesized activities.

  • ADMET Profiling: Assess permeability (Caco-2), metabolic stability (microsomes), and toxicity (hERG, Ames test).

Patent Landscape

The WIPO PATENTSCOPE database lists one patent application (via PubChem SID 401127398) covering fluorinated pyridines, suggesting emerging commercial interest . Licensing opportunities may arise for neurodegenerative or hypertensive therapies.

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